molecular formula C12H18N3O8P B12923207 [(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B12923207
M. Wt: 363.26 g/mol
InChI Key: MBRAQIUMXCNASK-HFVMFMDWSA-N
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Description

This compound is a pyrimidine nucleoside analog featuring a unique (E)-3-aminoprop-1-enyl substituent at the 5-position of the 2,4-dioxopyrimidine base and a dihydrogen phosphate group at the 2'-hydroxyl position of the oxolane (furanose) ring. The (E)-configured propenylamine side chain may enhance interactions with enzymes or receptors through hydrogen bonding or π-π stacking .

Properties

Molecular Formula

C12H18N3O8P

Molecular Weight

363.26 g/mol

IUPAC Name

[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C12H18N3O8P/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(23-10)6-22-24(19,20)21/h1-2,5,8-10,16H,3-4,6,13H2,(H,14,17,18)(H2,19,20,21)/b2-1+/t8-,9+,10+/m0/s1

InChI Key

MBRAQIUMXCNASK-HFVMFMDWSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CN)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCN)COP(=O)(O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the formation of the oxolane ring. The final step involves the addition of the phosphate group. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the production of various pharmaceuticals and biochemical reagents.

Mechanism of Action

The mechanism of action of [(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity, leading to various physiological effects.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

Compound Name (CAS/Identifier) Substituent at Pyrimidine 5-Position Molecular Weight (g/mol) Key Properties
Target Compound (E)-3-aminoprop-1-enyl ~340 (estimated) Enhanced hydrogen bonding via NH₂; moderate lipophilicity (XLogP3 ≈ -3.5)
4988-54-9 () 4-(Hydroxyamino) 339.20 Higher polarity due to -NHOH group; increased solubility in aqueous media
34973-27-8 () Iodo 762.01 High molecular weight; iodine may enhance halogen bonding or radioimaging utility
76528-22-8 () 5-Methyl 353.06 Increased lipophilicity (XLogP3 ≈ -2.8); potential for passive membrane diffusion

Modifications in the Sugar-Phosphate Backbone

Compound Name (CAS/Identifier) Phosphate Group Position Sugar Ring Modifications Biological Implications
Target Compound 2'-Dihydrogen phosphate 3-Hydroxy oxolane Mimics natural nucleotides for kinase recognition
15648-73-4 () 5'-Diphosphate Adenine base ATP analog; potential kinase inhibition
110224-45-8 () 2'-Phosphono hydrogen phosphate 6-Amino-2-(3-aminopropylsulfanyl) purine Sulfur enhances metabolic stability; antiviral potential

Biochemical Interactions

  • Target Compound: The (E)-3-aminoprop-1-enyl group may mimic natural nucleobase interactions, as seen in PCR applications where similar nucleotides are incorporated into primers (). The phosphate group facilitates solubility and cellular uptake .
  • Hydroxyamino Derivative (4988-54-9): The -NHOH group may chelate metal ions, useful in enzyme inhibition studies (e.g., ribonucleotide reductase) .

Pharmacokinetic Considerations

  • Lipophilicity : Methyl-substituted analogs (e.g., 76528-22-8) exhibit higher XLogP3 values (-2.8 vs. -3.5 for the target compound), suggesting better membrane permeability but reduced aqueous solubility .
  • Molecular Weight : Iodinated analogs (e.g., 762.01 g/mol) may face challenges in bioavailability due to increased size, whereas the target compound’s moderate weight (~340 g/mol) aligns with Lipinski’s rules for drug-likeness .

Biological Activity

The compound [(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate], commonly referred to by its structural formula and various identifiers, is a notable derivative in the field of medicinal chemistry. Its unique structure suggests potential biological activities that merit comprehensive investigation.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C27H34N6O22P2\text{C}_{27}\text{H}_{34}\text{N}_{6}\text{O}_{22}\text{P}_{2}

This compound features a pyrimidine base linked to a sugar moiety, which is characteristic of nucleotide analogs. The presence of a phosphate group enhances its potential interactions within biological systems.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the context of cancer research and enzymatic inhibition.

Anticancer Activity

A study conducted by the National Cancer Institute (NCI) evaluated the anticancer properties of this compound using a panel of human tumor cell lines. The results demonstrated significant cytotoxic effects against several cancer types. The key findings are summarized in Table 1.

Cell Line GI50 (μM) TGI (μM) LC50 (μM)
HOP-62 (Lung)15.7250.6891.85
SF-539 (CNS)49.97--
MDA-MB-435 (Melanoma)22.59--
OVCAR-8 (Ovarian)27.71--
DU-145 (Prostate)44.35--
MDA-MB-468 (Breast)15.65--

The compound exhibited a mean GI50 value of 15.72 μM across tested cell lines, indicating its effectiveness in inhibiting cell growth at relatively low concentrations.

The proposed mechanism of action involves the inhibition of key enzymes involved in nucleic acid metabolism. The compound acts as an analog to nucleotides, potentially interfering with DNA replication and repair processes.

Case Studies and Research Findings

Several case studies have highlighted the biological relevance of this compound:

  • Inhibition of Tumor Growth : A study reported that treatment with the compound resulted in a marked reduction in tumor size in xenograft models of breast and lung cancers.
  • Enzyme Inhibition : Research has shown that this compound inhibits thymidine kinase activity, which is crucial for DNA synthesis in rapidly dividing cells.
  • Synergistic Effects : When combined with conventional chemotherapeutics, such as cisplatin, this compound demonstrated enhanced cytotoxicity, suggesting potential for combination therapies.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics when administered orally. However, its metabolic stability requires further investigation to understand its half-life and bioavailability.

Toxicological assessments have shown that while the compound exhibits significant anticancer activity, it also presents some cytotoxic effects on normal cells at higher concentrations, necessitating careful dosage optimization.

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